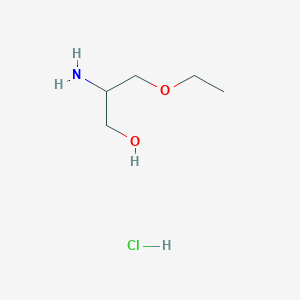

2-Amino-3-ethoxypropan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-ethoxypropan-1-ol hydrochloride is a chemical compound with the molecular formula C5H14ClNO2 and a molecular weight of 155.62 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Amino-3-Ethoxypropan-1-ol-Hydrochlorid beinhaltet typischerweise die Reaktion von 3-Chlor-2-hydroxypropylamin mit Ethanol in Gegenwart einer Base, gefolgt von der Zugabe von Salzsäure, um das Hydrochloridsalz zu bilden . Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und spezifische pH-Werte, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie sind in industriellen Umgebungen üblich .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Amino-3-Ethoxypropan-1-ol-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können es in verschiedene Amine oder Alkohole umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können die Amino- oder Ethoxygruppen durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden oft verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation Aldehyde oder Säuren ergeben, während Reduktion verschiedene Amine oder Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-Ethoxypropan-1-ol-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Wird zur Untersuchung von Enzymmechanismen und Proteininteraktionen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Vorläufer in der Arzneimittelsynthese untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Amino-3-Ethoxypropan-1-ol-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann als Substrat oder Inhibitor für bestimmte Enzyme wirken und deren Aktivität beeinflussen, was zu verschiedenen biochemischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab .

Ähnliche Verbindungen:

- 2-Amino-3-Methoxypropan-1-ol-Hydrochlorid

- 2-Amino-3-Propoxypropan-1-ol-Hydrochlorid

- 2-Amino-3-Butoxypropan-1-ol-Hydrochlorid

Vergleich: 2-Amino-3-Ethoxypropan-1-ol-Hydrochlorid ist aufgrund seiner spezifischen Ethoxygruppe einzigartig, die ihm im Vergleich zu seinen Analoga unterschiedliche chemische Eigenschaften verleiht. Diese Einzigartigkeit kann seine Reaktivität, Löslichkeit und Wechselwirkung mit anderen Molekülen beeinflussen, wodurch es für bestimmte Anwendungen geeignet ist, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind .

Wirkmechanismus

The mechanism of action of 2-Amino-3-ethoxypropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-3-methoxypropan-1-ol hydrochloride

- 2-Amino-3-propoxypropan-1-ol hydrochloride

- 2-Amino-3-butoxypropan-1-ol hydrochloride

Comparison: 2-Amino-3-ethoxypropan-1-ol hydrochloride is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .

Eigenschaften

IUPAC Name |

2-amino-3-ethoxypropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.ClH/c1-2-8-4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFSQQDHPLTMKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)

![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)

![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)

![1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B12439145.png)